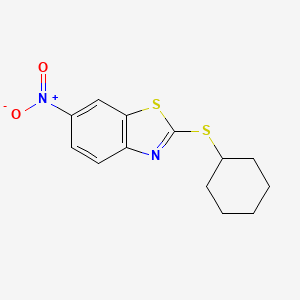

2-(Cyclohexylthio)-6-nitro-1,3-benzothiazole

Description

2-(Cyclohexylthio)-6-nitro-1,3-benzothiazole (CAS: 66778-16-3; MFCD13704105) is a nitro-substituted benzothiazole derivative with a cyclohexylthio (-S-cyclohexane) functional group at the 2-position of the heterocyclic core. The compound’s molecular formula is C₁₃H₁₄N₂O₂S₂, and it has a purity of 95% as reported in commercial catalogs . Benzothiazoles are heterocyclic systems known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-cyclohexylsulfanyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c16-15(17)9-6-7-11-12(8-9)19-13(14-11)18-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLZIEQKECXJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclohexylthio)-6-nitro-1,3-benzothiazole (CAS No. 66778-16-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The structure of this compound features a benzothiazole core with a nitro group and a cyclohexylthio substituent. The molecular formula is , and the compound exhibits both lipophilic and polar characteristics due to its functional groups.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have suggested that this compound exhibits anti-inflammatory activity. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are shown in Table 2.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 | 70 |

| IL-6 | 200 | 90 |

This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown inhibitory effects on various enzymes involved in metabolic processes. For instance, it was found to inhibit acetylcholinesterase (AChE) activity with an IC50 value of approximately 50 µM, indicating its potential utility in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound likely binds to active sites of target enzymes, blocking substrate access.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, disrupting microbial integrity.

- Cytokine Modulation : By affecting intracellular signaling pathways, it can reduce the production of inflammatory mediators.

Case Studies

A notable case study involved the use of this compound in a preclinical model for the treatment of bacterial infections. In this study, mice infected with resistant strains of bacteria were treated with varying doses of this compound. Results indicated a dose-dependent reduction in bacterial load and improved survival rates compared to untreated controls.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Benzothiazole Derivatives

Key Observations:

Substituent Effects on Solubility and Reactivity :

- The cyclohexylthio group in the target compound increases hydrophobicity compared to the methylthio analogue (C₈H₆N₂O₂S₂), which may limit aqueous solubility but enhance lipid membrane permeability .

- The azido group in 2-azido-6-nitro-1,3-benzothiazole introduces high reactivity for click chemistry applications but poses stability challenges .

Electronic and Conjugation Effects: The nitro group at the 6-position in all analogues creates a strong electron-withdrawing effect, polarizing the benzothiazole ring and enhancing electrophilic substitution reactivity. In 2-(4-methylphenyl)-6-nitro-1,3-benzothiazole, the planar structure and extended π-conjugation improve nonlinear optical (NLO) properties, making it suitable for optoelectronic materials .

Crystal Packing and Intermolecular Interactions :

- 6-Nitro-1,3-benzothiazole-2(3H)-thione exhibits intermolecular N–H⋯S hydrogen bonds and π-π stacking (3.588 Å), stabilizing its crystal lattice . In contrast, the cyclohexylthio derivative’s crystal structure is unreported in the evidence, but its bulky substituent likely disrupts close packing.

Preparation Methods

Synthesis of 2-(Cyclohexylthio)-1,3-benzothiazole

A key step is the nucleophilic substitution of 2-mercaptobenzothiazole or related precursors with cyclohexylthio reagents.

- Method: Reaction of 2-mercaptobenzothiazole with cyclohexyl sulfenyl chloride or cyclohexyl disulfide in the presence of a base.

- Reagents: Cyclohexyl sulfenyl chloride (ClSC6H11), cyclohexyl disulfide (C6H11SSC6H11), bases such as alkali metal hydroxides.

- Conditions: Organic solvents like toluene or chlorobenzene, controlled temperature (often room temperature to mild heating).

- Outcome: Formation of 2-(cyclohexylthio)-1,3-benzothiazole via sulfenamide bond formation.

This method is supported by patent literature describing the preparation of N-cyclohexylthiophthalimide and related sulfenamides, showcasing the use of cyclohexyl sulfenyl chloride as a key intermediate for introducing the cyclohexylthio group.

Nitration of the Benzothiazole Ring

Direct Nitration Approach

- Method: Electrophilic aromatic substitution on the benzothiazole ring using nitrating agents such as nitric acid or mixed acid (HNO3/H2SO4).

- Target Position: The 6-position of the benzothiazole ring is favored due to electronic and steric factors.

- Conditions: Controlled temperature (0–5 °C) to avoid over-nitration or ring degradation.

- Solvent: Often sulfuric acid or acetic acid as the medium.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Mercaptobenzothiazole + Cyclohexyl sulfenyl chloride | Base (NaOH), organic solvent, RT | 2-(Cyclohexylthio)-1,3-benzothiazole | 70–85 | Base neutralizes HCl byproduct |

| 2 | 2-(Cyclohexylthio)-1,3-benzothiazole + HNO3/H2SO4 | 0–5 °C, controlled addition | This compound | 60–75 | Nitration selective for 6-position |

Alternative Catalytic and Green Approaches

Recent research on benzothiazole derivatives highlights greener and more efficient methods:

- Use of heterogeneous catalysts such as cobalt oxide nanoflakes or ZnO-beta zeolite for cyclization and substitution reactions.

- Solvent-free or mild conditions to optimize yield and reduce environmental impact.

- These methods, while mostly applied to other benzothiazole derivatives, may be adapted for the preparation of this compound.

Detailed Research Findings and Notes

- The reaction of cyclohexyl sulfenyl chloride with nucleophiles is well-established for introducing cyclohexylthio groups with good selectivity and yield.

- Nitration of benzothiazoles requires careful control to avoid ring degradation; the 6-position is the most reactive site for electrophilic substitution.

- Purification typically involves extraction, washing, and recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).

- The choice of solvent and temperature is critical in both substitution and nitration steps to maximize yield and purity.

- The use of solid catalysts and solvent-free conditions is a promising area for sustainable synthesis but requires further specific adaptation for this compound.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclohexylthio substitution | Cyclohexyl sulfenyl chloride, base, organic solvent | High selectivity, good yield | Requires handling of sulfenyl chloride (reactive) |

| Nitration | HNO3/H2SO4, low temperature | Site-selective nitration | Risk of over-nitration or ring damage |

| Starting from 6-nitrobenzothiazole | Cyclohexyl sulfenyl chloride, base | Avoids nitration step post-substitution | Availability of 6-nitro precursor may be limited |

| Catalytic/Green methods | Co3O4 nanoflakes, ZnO-zeolite, solvent-free | Eco-friendly, reusable catalysts | Mostly demonstrated for other benzothiazoles; adaptation needed |

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(Cyclohexylthio)-6-nitro-1,3-benzothiazole?

Answer:

A common approach involves nucleophilic substitution reactions. For example, a chlorinated precursor (e.g., 2-chloro-6-nitro-1,3-benzothiazole) can react with cyclohexylthiol under basic conditions (e.g., K₂CO₃ or DABCO) in polar aprotic solvents like acetonitrile or DMF . Purification typically involves column chromatography or recrystallization. Analytical techniques such as NMR and LC-MS are critical for confirming structural integrity and purity. Similar protocols have been validated for analogous benzothiazole derivatives, where substituents like thioethers and nitro groups are introduced via stepwise functionalization .

Basic: How can the structural identity and purity of this compound be validated?

Answer:

Key analytical methods include:

- 1H/13C NMR : Peaks for the cyclohexylthio group (δ ~2.5–3.5 ppm for SCH protons; δ ~25–35 ppm for cyclohexyl carbons) and nitro group (characteristic deshielding effects on adjacent aromatic protons) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., S–C cyclohexylthio linkage, ~1.81 Å) to confirm stereoelectronic effects . SHELX software is widely used for refinement .

- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?

Answer:

Discrepancies often arise from differences in experimental design:

- Cell lines/assays : Use standardized models (e.g., MTT assays in HepG2 for cytotoxicity) and replicate across independent labs .

- Solubility controls : Ensure compound dissolution in DMSO ≤0.1% to avoid solvent toxicity .

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based functional readouts (e.g., cytokine modulation for anti-inflammatory activity) .

- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with bioactivity .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

Challenges include:

- Conformational flexibility : The cyclohexylthio group may adopt multiple orientations, complicating crystal packing. Slow evaporation (e.g., from ethanol/water mixtures) promotes ordered lattices .

- Nitro group steric effects : High-resolution X-ray data (≤0.8 Å) and SHELXL refinement resolve positional disorder .

- Software tools : Mercury aids in visualizing intermolecular interactions (e.g., π-stacking between benzothiazole rings) and validating hydrogen-bonding networks .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the cyclohexylthio and nitro substituents?

Answer:

- Cyclohexylthio modifications : Replace with smaller (methylthio) or bulkier (adamantylthio) groups to assess steric effects on target binding .

- Nitro group reduction : Synthesize the amine derivative (6-amino-2-(cyclohexylthio)-1,3-benzothiazole) to evaluate electronic contributions to bioactivity .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

Basic: What protocols ensure compound stability during storage and biological assays?

Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

- Buffer compatibility : Use PBS (pH 7.4) or cell culture media with ≤1% DMSO to avoid precipitation .

Advanced: How can computational methods predict the reactivity or binding modes of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group as an electron-deficient center) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values) with antimicrobial IC₅₀ data from related benzothiazoles .

Notes

- Methodological rigor emphasizes reproducibility and cross-validation across experimental systems.

- Advanced FAQs integrate multi-disciplinary approaches (synthesis, crystallography, computational modeling) to address research challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.